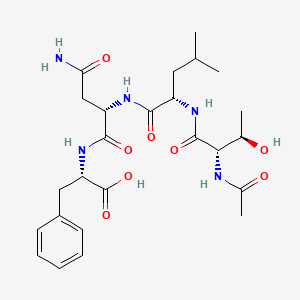

Acetylthreonyl-leucyl-asparaginyl-phenylalanine

Description

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-acetamido-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-amino-4-oxobutanoyl]amino]-3-phenylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H37N5O8/c1-13(2)10-17(29-24(36)21(14(3)31)27-15(4)32)22(34)28-18(12-20(26)33)23(35)30-19(25(37)38)11-16-8-6-5-7-9-16/h5-9,13-14,17-19,21,31H,10-12H2,1-4H3,(H2,26,33)(H,27,32)(H,28,34)(H,29,36)(H,30,35)(H,37,38)/t14-,17+,18+,19+,21+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COBFYEGBXADZJP-WMJIZHEVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(C(C)O)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H37N5O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30929775 |

Source

|

| Record name | N-(2-{[2-({1,3-Dihydroxy-2-[(1-hydroxyethylidene)amino]butylidene}amino)-1-hydroxy-4-methylpentylidene]amino}-1,4-dihydroxy-4-iminobutylidene)phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30929775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

535.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137372-00-0 |

Source

|

| Record name | Acetylthreonyl-leucyl-asparaginyl-phenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137372000 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-{[2-({1,3-Dihydroxy-2-[(1-hydroxyethylidene)amino]butylidene}amino)-1-hydroxy-4-methylpentylidene]amino}-1,4-dihydroxy-4-iminobutylidene)phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30929775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Conformation of the Acetyl-TLNF-OH Peptide

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond Primary Sequence

In the landscape of peptide science, the primary sequence of amino acids is merely the foundational blueprint. The true biological and therapeutic potential of a peptide is dictated by its three-dimensional structure—its conformation. This guide delves into the specific case of Acetyl-TLNF-OH, a tetrapeptide composed of Threonine, Leucine, Asparagine, and Phenylalanine, capped at its N-terminus with an acetyl group. While seemingly simple, this molecule serves as an exemplary model for understanding the complex interplay of forces that govern peptide folding, stability, and interaction. As a Senior Application Scientist, my objective is not to provide a single, static structure, but to illuminate the principles and methodologies required to confidently elucidate and analyze its conformational landscape. We will explore the causal reasoning behind experimental design, from chemical synthesis to advanced biophysical characterization, providing a robust framework for researchers in the field.

Chapter 1: Deconstructing the Molecular Architecture of Acetyl-TLNF-OH

The conformational proclivities of Acetyl-TLNF-OH are a direct consequence of its constituent parts. A thorough analysis begins with understanding the properties of each component.

The N-Terminal Acetyl Group: A Critical Modification

The synthesis of a peptide with an N-terminal acetyl group (CH₃CO-) is a deliberate and significant choice. In contrast to a free N-terminus, which carries a positive charge at physiological pH, acetylation confers neutrality.[1] This modification is crucial for several reasons:

-

Mimicking Native Proteins: A vast majority of eukaryotic proteins are naturally N-terminally acetylated.[1] Therefore, an acetylated peptide more accurately represents a fragment of a larger, native protein, which can be critical for studies of protein-protein interactions.

-

Enhancing Stability: The free N-terminus is a primary target for aminopeptidases, enzymes that degrade peptides. By blocking this terminus, acetylation significantly increases the peptide's resistance to enzymatic degradation, thereby extending its biological half-life.[1]

-

Modulating Permeability: The neutralization of the N-terminal charge can reduce electrostatic repulsion with the negatively charged lipid bilayers of cell membranes, potentially enhancing cellular uptake for intracellular studies.[1]

The Amino Acid Side Chains: The Drivers of Conformation

The sequence—Threonine (T), Leucine (L), Asparagine (N), Phenylalanine (F)—presents a fascinating mix of steric bulk, polarity, and hydrogen-bonding potential that dictates the peptide's preferred shape.

| Amino Acid | Code | Side Chain | Key Physicochemical Properties | Conformational Influence |

| Threonine | T | -CH(OH)CH₃ | Polar, Uncharged | Contains a chiral center and a hydroxyl group capable of acting as both a hydrogen bond donor and acceptor. Its bulk near the backbone can restrict phi (Φ) and psi (Ψ) angles. |

| Leucine | L | -CH₂CH(CH₃)₂ | Nonpolar, Aliphatic | Large, bulky, and hydrophobic. It strongly favors being shielded from aqueous environments, driving folding to bury this residue. |

| Asparagine | N | -CH₂CONH₂ | Polar, Uncharged | The terminal amide group is an excellent hydrogen bond donor and acceptor, capable of forming stabilizing intramolecular hydrogen bonds that can initiate turns. |

| Phenylalanine | F | -CH₂-C₆H₅ | Nonpolar, Aromatic | Very bulky and hydrophobic. The aromatic ring can engage in π-stacking interactions and contributes significantly to the hydrophobic forces driving conformational collapse. |

The C-Terminal Carboxyl Group: The Unmodified Terminus

The "-OH" signifies a free carboxyl group (-COOH) at the C-terminus. At physiological pH, this group is deprotonated (-COO⁻), imparting a negative charge to this end of the molecule. This charge is a key site for electrostatic interactions with the solvent or other molecules.

Chapter 2: The Conformational Landscape: From Theory to Reality

A linear tetrapeptide like Ac-TLNF-OH does not adopt a single, rigid structure in solution. Instead, it exists as a dynamic ensemble of interconverting conformers. The challenge lies in identifying the most populated and energetically favorable of these states.

The Rotational Framework: Phi (Φ) and Psi (Ψ) Angles

The peptide backbone is a series of rigid, planar peptide bonds.[2] The primary source of conformational flexibility arises from rotation around the N-Cα (phi, Φ) and Cα-C (psi, Ψ) single bonds of each amino acid residue. The allowed combinations of these angles are famously depicted on a Ramachandran plot and are restricted by steric hindrance between side chains and the backbone itself.

Caption: Rotational degrees of freedom in a peptide backbone.

Potential Secondary Structures in a Tetrapeptide

While too short to form stable α-helices or β-sheets, tetrapeptides are prime candidates for forming turn structures . These are compact, folded structures stabilized by intramolecular hydrogen bonds, which are critical for reversing the direction of the peptide chain in larger proteins.

-

γ-turns (Gamma-turns): A hydrogen bond forms between the carbonyl oxygen of residue i and the amide proton of residue i+2. This is a common motif in short peptides.

-

β-turns: A hydrogen bond forms between the carbonyl oxygen of residue i and the amide proton of residue i+3. In Ac-TLNF-OH, a β-turn could potentially form involving the Acetyl carbonyl oxygen and the Phenylalanine (F) amide proton.

The polar side chain of Asparagine (N) is a particularly strong candidate for initiating such a turn by forming a hydrogen bond with a backbone amide or carbonyl group.

Chapter 3: A Validated Workflow for Structural Elucidation

Determining the conformational ensemble of Ac-TLNF-OH requires an integrated approach, combining synthesis, purification, and biophysical analysis. Each step must validate the integrity of the sample for the next.

Sources

Ac-Thr-Leu-Asn-Phe-OH discovery and origin

An In-Depth Technical Guide to the Synthesis, Characterization, and Evaluation of the N-Acetyl Tetrapeptide Ac-Thr-Leu-Asn-Phe-OH

Abstract

The peptide sequence Threonyl-Leucyl-Asparaginyl-Phenylalanine (TLNF), when modified with N-terminal acetylation (Ac) and presented with a C-terminal free carboxylic acid (OH), represents a specific chemical entity: Ac-Thr-Leu-Asn-Phe-OH. While not a widely documented bioactive peptide with a known natural origin, its structure serves as an exemplary model for investigating the synthesis, purification, characterization, and potential biological screening of novel, short-chain peptides. Such peptides are fundamental tools in drug discovery and chemical biology, often designed as mimetics of protein loops or as scaffolds for structure-activity relationship (SAR) studies. This guide provides a comprehensive, technically-grounded framework for the de novo creation and subsequent analysis of Ac-Thr-Leu-Asn-Phe-OH, intended for researchers and scientists in peptide chemistry and drug development. We detail field-proven protocols, explain the causality behind experimental choices, and offer a template for the systematic evaluation of similar synthetic peptides.

Introduction: The Rationale for De Novo Peptide Design

Short peptide sequences are the fundamental language of protein interactions, governing everything from enzyme-substrate recognition to signal transduction.[1][2] The specific order of amino acids dictates the peptide's primary structure and influences its folding into higher-order conformations capable of precise molecular interactions.[3] Consequently, synthetic peptides designed to mimic or antagonize these interactions are invaluable as research probes and therapeutic leads.[4][5]

The design of a sequence like Ac-Thr-Leu-Asn-Phe-OH involves deliberate chemical choices:

-

Core Sequence (TLNF): This sequence combines polar (Thr, Asn) and non-polar, bulky (Leu, Phe) residues. This amphipathic nature is common in protein-protein interaction domains, where hydrophobic residues like Leucine and Phenylalanine often anchor into binding pockets while polar residues maintain solubility and form specific hydrogen bonds.[6]

-

N-Terminal Acetylation (Ac-): Unlike the free amine found at the N-terminus of natural peptides, acetylation neutralizes the positive charge. This modification is not merely cosmetic; it can drastically increase a peptide's metabolic stability by preventing degradation by aminopeptidases. Furthermore, it can alter the peptide's conformational preferences and binding mode, sometimes enhancing its biological activity. This modification mimics the N-terminal acetylation of ~80% of human proteins, a crucial post-translational modification.[7][8]

-

C-Terminal Carboxylic Acid (-OH): A free C-terminus maintains the negative charge at physiological pH, which can be critical for interacting with positively charged residues in a target protein or for maintaining solubility.

Given these features, a peptide like Ac-Thr-Leu-Asn-Phe-OH could be hypothetically designed as a competitive inhibitor for a protease that recognizes a hydrophobic C-terminal residue, or as a disruptor of a protein-protein interaction mediated by a similar sequence. This guide will proceed under this premise, outlining the complete workflow from chemical synthesis to preliminary biological screening.

Part I: Chemical Synthesis and Purification

The gold standard for producing custom peptides like Ac-Thr-Leu-Asn-Phe-OH is Fmoc Solid-Phase Peptide Synthesis (SPPS) . This methodology involves building the peptide chain step-by-step on a solid resin support, allowing for easy removal of excess reagents by simple filtration.[5]

Workflow for Fmoc Solid-Phase Peptide Synthesis (SPPS)

Caption: Automated Fmoc-SPPS cycle for Ac-Thr-Leu-Asn-Phe-OH synthesis.

Detailed Experimental Protocol: SPPS

-

Resin Preparation: Start with a pre-loaded Fmoc-Phe-Wang resin (0.5 mmol/g loading capacity). The Wang resin is chosen as its linker is cleaved by strong acid (TFA) to yield a C-terminal carboxylic acid.

-

Fmoc Deprotection: Swell the resin in dimethylformamide (DMF). Treat with 20% piperidine in DMF for 5 minutes, drain, and repeat with a fresh solution for 15 minutes. This removes the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the Phenylalanine, exposing a free amine for the next coupling step.

-

Washing: Thoroughly wash the resin to remove residual piperidine. A typical sequence is DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x).

-

Amino Acid Coupling:

-

In a separate vessel, pre-activate the next amino acid, Fmoc-Asn(Trt)-OH (3 equivalents), using a coupling agent like HBTU (2.9 eq.) and a base like N,N-Diisopropylethylamine (DIPEA) (6 eq.) in DMF. The Trityl (Trt) group on Asparagine's side chain prevents unwanted side reactions.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

Causality: HBTU forms a highly reactive ester with the amino acid's carboxyl group, which is then susceptible to nucleophilic attack by the resin's free amine, forming the peptide bond. DIPEA acts as a non-nucleophilic base to activate the reaction and neutralize acidic byproducts.

-

-

Washing: Repeat the washing protocol (Step 3) to remove unreacted amino acid and coupling reagents.

-

Cycle Repetition: Repeat steps 2-5 for the subsequent amino acids: Fmoc-Leu-OH and Fmoc-Thr(tBu)-OH. The tert-Butyl (tBu) group protects the Threonine hydroxyl group.

-

N-Terminal Acetylation: After the final Fmoc deprotection (on Threonine), treat the resin with a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF for 1 hour. This caps the N-terminus.

-

Final Wash and Cleavage: Wash the resin extensively with DMF and DCM, then dry it under vacuum. Cleave the peptide from the resin and remove all side-chain protecting groups simultaneously by treating with a cleavage cocktail (e.g., 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O) for 2-3 hours.

-

Causality: TFA is a strong acid that cleaves the peptide-resin bond and the tBu/Trt protecting groups. TIS and water act as scavengers to capture the reactive carbocations generated during deprotection, preventing side reactions with sensitive residues.

-

-

Product Precipitation: Filter the cleavage solution away from the resin beads. Precipitate the crude peptide by adding the TFA solution to ice-cold diethyl ether. Centrifuge to pellet the white solid, decant the ether, and wash the pellet again with cold ether to remove residual scavengers. Dry the crude peptide under vacuum.

Protocol: Reverse-Phase HPLC Purification

The crude product is a mixture of the target peptide and small amounts of deletion or truncated sequences. Purification is achieved using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

-

Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% Acetonitrile/Water with 0.1% TFA).

-

Chromatography:

-

Column: C18 column (e.g., 250 x 10 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: Run a linear gradient from 5% B to 65% B over 30 minutes. The hydrophobic peptide binds to the C18 stationary phase and elutes as the concentration of the organic solvent (Acetonitrile) increases.

-

Detection: Monitor the column eluent at 220 nm and 280 nm (for the Phenylalanine aromatic ring).

-

-

Fraction Collection: Collect fractions corresponding to the major peak.

-

Solvent Removal: Lyophilize (freeze-dry) the pooled, pure fractions to obtain the final product as a white, fluffy powder.

Part II: Purity and Identity Confirmation

Rigorous analytical validation is mandatory to ensure the synthesized peptide is the correct molecule at a high purity.

Workflow for Analysis and Quality Control

Caption: Workflow for the purification and quality control of synthetic peptides.

Methodology: Analytical RP-HPLC

This method uses a narrower column and a faster gradient than preparative HPLC to precisely quantify purity.

-

Column: C18 column (e.g., 150 x 4.6 mm, 3.5 µm particle size).

-

Sample: Prepare a 1 mg/mL solution of the purified peptide.

-

Gradient: Run a fast linear gradient (e.g., 5-95% Acetonitrile/Water with 0.1% TFA over 15 minutes).

-

Analysis: Integrate the area of all peaks in the chromatogram. Purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100. A purity of ≥95% is standard for biological assays.

Methodology: Mass Spectrometry (MS)

MS confirms that the synthesized peptide has the correct molecular weight.

-

Technique: Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Quadrupole detector is common.

-

Calculation:

-

Thr = 101.1 Da

-

Leu = 113.2 Da

-

Asn = 114.1 Da

-

Phe = 147.2 Da

-

Acetyl group = 42.0 Da

-

Monoisotopic Mass (C₂₃H₃₄N₅O₇): 492.25 Da

-

Expected [M+H]⁺: 493.26 m/z

-

-

Analysis: The resulting spectrum should show a dominant peak corresponding to the calculated mass-to-charge ratio ([M+H]⁺).

Data Summary Table

| Parameter | Expected Result | Purpose |

| Purity (Analytical HPLC) | ≥ 95% | Ensures biological activity is due to the target peptide. |

| Identity (Mass Spec) | [M+H]⁺ = 493.26 ± 0.1 Da | Confirms the correct molecule was synthesized. |

| Appearance | White lyophilized powder | Standard for pure peptides. |

| Solubility | Soluble in water or DMSO | Determines how to prepare stock solutions for assays. |

Part III: Hypothetical Biological Evaluation

With a pure, validated peptide in hand, the next step is to screen for biological activity. Based on its structure, a plausible hypothesis is that Ac-Thr-Leu-Asn-Phe-OH could act as a competitive inhibitor of a protease that cleaves after a Phenylalanine residue, such as Chymotrypsin.

Hypothetical Signaling Pathway Interference

Caption: Hypothetical mechanism of action for Ac-Thr-Leu-Asn-Phe-OH.

Protocol: In Vitro Protease Inhibition Assay (Fluorogenic)

This assay measures the ability of the peptide to inhibit the cleavage of a synthetic, fluorogenic substrate.

-

Materials:

-

Assay Buffer: 50 mM Tris, 100 mM NaCl, pH 8.0.

-

Enzyme: Chymotrypsin stock solution.

-

Substrate: N-Succinyl-Ala-Ala-Pro-Phe-AMC (a substrate that releases fluorescent AMC upon cleavage).

-

Inhibitor: Ac-Thr-Leu-Asn-Phe-OH, prepared as a 10 mM stock in DMSO, with serial dilutions.

-

96-well black microplate.

-

-

Assay Procedure:

-

Add 50 µL of Assay Buffer to all wells.

-

Add 10 µL of inhibitor dilutions (or DMSO as vehicle control) to test wells.

-

Add 20 µL of Chymotrypsin solution to all wells except the "no enzyme" control.

-

Incubate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.

-

Initiate the reaction by adding 20 µL of the fluorogenic substrate to all wells.

-

-

Data Acquisition:

-

Immediately place the plate in a fluorescence plate reader.

-

Measure the increase in fluorescence (Excitation: 360 nm, Emission: 465 nm) every minute for 30 minutes.

-

-

Data Analysis:

-

Calculate the reaction rate (slope of fluorescence vs. time) for each well.

-

Normalize the rates to the vehicle control (100% activity).

-

Plot the % inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Discussion & Future Directions

This guide has established a comprehensive framework for the synthesis and initial evaluation of a novel peptide, using Ac-Thr-Leu-Asn-Phe-OH as a model. The described workflow—from rational design and SPPS synthesis to HPLC purification and MS validation—represents a self-validating system essential for generating reliable chemical tools.

Should the hypothetical protease inhibition assay yield a positive result (i.e., a low micromolar IC₅₀), the logical next steps would include:

-

Mechanism of Inhibition Studies: Perform enzyme kinetics to determine if the inhibition is competitive, non-competitive, or uncompetitive.

-

Structure-Activity Relationship (SAR): Synthesize analogues of the peptide (e.g., Ac-Thr-Leu-Asn-Ala -OH or Ac-Ala -Leu-Asn-Phe-OH) to identify which residues are critical for activity.

-

Cell-Based Assays: Test the peptide in a relevant cell model to determine its effect on the targeted pathway in a biological context and assess cytotoxicity.

-

Structural Biology: Pursue co-crystallization or NMR studies of the peptide bound to its target enzyme to understand the molecular basis of its inhibitory activity.

Conclusion

Ac-Thr-Leu-Asn-Phe-OH, while not a known entity, provides a perfect scaffold for demonstrating the rigorous, multi-disciplinary process at the heart of peptide science. The successful creation of this peptide is not merely the output of a synthesizer, but the result of a systematic process of synthesis, purification, and stringent analytical characterization. By following the principles and protocols outlined herein, researchers can confidently generate and validate novel peptide candidates, paving the way for new discoveries in chemical biology and therapeutic development.

References

- EBSCO. (n.d.). Peptide sequence | Chemistry | Research Starters.

- AHB Lab. (2023, April 22). Why Different Sequence of Peptides Have Different Functions.

- Journal of Peptides. (n.d.). Peptide Sequence. Open Access Pub.

- Creative Peptides. (n.d.). Peptide Sequencing: Techniques and Applications.

- Foyn, H., et al. (2025, August 7). Design, Synthesis, and Kinetic Characterization of Protein N-Terminal Acetyltransferase Inhibitors. ResearchGate.

- Newman, A. (n.d.). Functions and Significance of Peptides in Therapeutics and Diagnostics. Journal of Drug Discovery and Development.

- Churchill, M. J., et al. (2021, August 4). Acetylation turns leucine into a drug by membrane transporter switching. Communications Biology.

- Aksu, M., et al. (2025, January 15). Illuminating the impact of N-terminal acetylation: from protein to physiology. Biochemical Society Transactions.

- Balseiro-Gomez, S., et al. (2020, December 28). Selective Recognition of Amino Acids and Peptides by Small Supramolecular Receptors. Molecules.

Sources

- 1. Peptide sequence | Chemistry | Research Starters | EBSCO Research [ebsco.com]

- 2. openaccesspub.org [openaccesspub.org]

- 3. ahb-lab.com [ahb-lab.com]

- 4. jpt.com [jpt.com]

- 5. longdom.org [longdom.org]

- 6. Selective Recognition of Amino Acids and Peptides by Small Supramolecular Receptors [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Illuminating the impact of N-terminal acetylation: from protein to physiology - PMC [pmc.ncbi.nlm.nih.gov]

In silico modeling of Ac-Thr-Leu-Asn-Phe-OH interactions

Topic: In Silico Modeling of Ac-Thr-Leu-Asn-Phe-OH Interactions Context: Substrate Specificity & Binding Dynamics within the HIV-1 Protease Active Site

Executive Summary

This technical guide details the computational characterization of Ac-Thr-Leu-Asn-Phe-OH (Ac-TLNF-OH) . This tetrapeptide sequence corresponds to the P4-P1 residues of the HIV-1 Protease (PR) - Reverse Transcriptase (RT) cleavage site , a critical junction for viral maturation.

Unlike generic peptide docking tutorials, this document focuses on the specific physicochemical challenges of modeling Ac-TLNF-OH: handling the catalytic aspartyl dyad protonation, preserving structural water networks (specifically Water 301), and mapping the P4-P1 residues to the S4-S1 subsites of the protease.

Biological & Structural Context

The HIV-1 protease recognizes specific asymmetric sequences in the Gag and Gag-Pol polyproteins. The TLNF*PISP sequence (where * denotes the scissile bond) represents the PR-RT boundary.[1][2][3] Ac-TLNF-OH mimics the N-terminal product of this cleavage event or the non-prime side of the substrate.

Understanding the binding mode of Ac-TLNF-OH is essential for:

-

Substrate Envelope Analysis: Defining the volume occupied by natural substrates to design inhibitors that stay "within the envelope" (avoiding resistance).

-

Subsite Mapping:

-

Thr (P4) → S4 Subsite: Often solvent-exposed but anchored by flap interactions.

-

Leu (P3) → S3 Subsite: Hydrophobic/solvent-exposed mix.

-

Asn (P2) → S2 Subsite: Critical hydrogen bonding with the active site.

-

Phe (P1) → S1 Subsite: Deep hydrophobic pocket interaction.

-

Diagram 1: The HIV-1 Maturation Pathway & Cleavage Context

Caption: The PR-RT cleavage site (TLNF) is a rate-limiting processing step. Ac-TLNF-OH represents the N-terminal cleavage product.

Computational Strategy & Protocol

Modeling this interaction requires a hybrid approach: Molecular Docking for pose generation and Molecular Dynamics (MD) for stability verification.

Phase A: System Preparation (The Foundation)

1. Receptor Preparation (HIV-1 Protease)

-

Source: Retrieve a high-resolution crystal structure of HIV-1 PR complexed with a peptide or inhibitor (e.g., PDB ID: 1KJF or 7HIV ).

-

The "Water 301" Rule: You must retain the structural water molecule (often numbered HOH301) bridging the Ile50/Ile50' flaps and the inhibitor. Removing this water collapses the active site and invalidates the docking of peptide substrates.

-

Protonation States (Critical): The catalytic dyad (Asp25/Asp25') functions via a general acid-base mechanism.

-

Protocol: Set the system to Monoprotonated Dyad .

-

Asp25: Protonated (ASH).

-

Asp25': Deprotonated (ASP).

-

Justification: This configuration is required to stabilize the tetrahedral intermediate or the bound ligand in a productive conformation.

-

2. Ligand Construction (Ac-TLNF-OH)

-

Sequence: Acetyl-Thr-Leu-Asn-Phe-OH.

-

Stereochemistry: All L-amino acids.

-

Termini:

-

N-term: Acetylated (neutral).

-

C-term: Free acid (-COOH). At pH 7, this is carboxylate (-COO⁻). However, in the deep S1 pocket, the protonation state may shift.

-

Expert Insight: Generate both the deprotonated (charged) and protonated (neutral) forms of the C-terminal Phe. Dock both. The charged form often introduces unrealistic repulsion with Asp25/29 unless solvated.

-

Phase B: Molecular Docking Protocol

We utilize a flexible-ligand/rigid-receptor approach, focusing on the "flap-closed" conformation of the protease.

| Parameter | Setting | Rationale |

| Grid Center | Between Asp25 and Asp25' (Catalytic Dyad) | Centers the search on the active site. |

| Grid Size | 24 x 24 x 24 Å | Sufficient to cover S4-S4' pockets without exploring the exterior. |

| Constraints | H-bond constraint to "Water 301" | Forces the peptide backbone to adopt the correct extended beta-strand geometry. |

| Search Algorithm | Lamarckian Genetic Algorithm (LGA) or Exhaustive Search | Peptide backbones have high rotatable bond counts; high sampling (exhaustiveness = 32+) is required. |

| Scoring Function | ChemPLP or Vina | Optimized for steric fit and hydrogen bonding networks. |

Step-by-Step Workflow:

-

Align the receptor to the standard reference frame.

-

Define the exclusion volume (receptor atoms).

-

Dock Ac-TLNF-OH.

-

Filter poses based on the "Substrate Envelope":

-

Phe (P1) aromatic ring must occupy the S1 hydrophobic pocket.

-

Asn (P2) side chain must H-bond with Asp29/Asp30 residues.

-

Backbone carbonyls must coordinate with Water 301.

-

Phase C: Molecular Dynamics (MD) Simulation

Docking provides a static snapshot. MD is required to verify if the Ac-TLNF-OH stays bound or drifts (indicating a false positive).

Simulation Setup:

-

Force Field: CHARMM36m or Amber ff14SB (optimized for protein/peptide interactions).

-

Solvation: TIP3P water box, cubic, 10Å buffer.

-

Neutralization: Add Cl⁻/Na⁺ ions to 0.15 M.

-

Equilibration:

-

Minimization (5000 steps, steepest descent).

-

NVT (100 ps) - Restrain protein/ligand heavy atoms.

-

NPT (100 ps) - Release restraints on solvent.

-

-

Production: 100 ns.

Success Criteria (Self-Validating Metrics):

-

RMSD: Ligand RMSD < 2.5 Å relative to the starting docked pose over the last 50ns.

-

Water Bridge: Persistence of the Water 301 bridge (>60% occupancy).

-

Flap Dynamics: The distance between Ile50 and Ile50' should remain < 6.0 Å (closed conformation).

Interaction Analysis & Mechanism

Upon trajectory analysis, the specific interactions stabilizing Ac-TLNF-OH should be quantified.

Key Interaction Table

| Residue (Ac-TLNF-OH) | HIV-1 PR Residue | Interaction Type | Biological Relevance |

| Acetyl (Cap) | Gly 48 / Gly 49 | Backbone H-Bond | Mimics the P5 peptide bond continuity. |

| Thr (P4) | Glu 46 / Flaps | H-bond / VdW | Anchors the N-terminus; determines specificity for PR-RT vs. other sites. |

| Leu (P3) | Val 82 / Pro 81 | Hydrophobic | Fits into the solvent-exposed S3 pocket. |

| Asn (P2) | Asp 29 / Asp 30 | H-bond (Side chain) | Critical: Asn preference at P2 is highly conserved in HIV-1 substrates. |

| Phe (P1) | Gly 27 / Asp 25 | Hydrophobic / Pi-Stacking | The "anchor" residue fitting the deep S1 pocket; determines cleavage rate. |

Diagram 2: In Silico Workflow

Caption: Workflow emphasizing the retention of catalytic water and protonation states.

Expert Insights & Troubleshooting

The "Flap Opening" Problem: During MD simulations of short peptides like Ac-TLNF-OH, the HIV-1 PR flaps (Ile50/Ile50') may spontaneously open, leading to ligand dissociation.

-

Cause: The tetrapeptide may not have enough binding enthalpy to keep the flaps closed compared to the full nonapeptide substrate.

-

Solution: If this occurs, introduce a weak distance restraint (harmonic potential) between the Ile50-Ile50' tips for the first 10ns to allow the side chains of the ligand to optimize their packing in the S1/S2 pockets before releasing the flaps.

Force Field Bias: Standard force fields can sometimes over-stabilize salt bridges. Ensure that the interaction between the C-terminal carboxylate of Ac-TLNF-OH and the active site Asp residues isn't artificially strong. Using CHARMM36m is recommended as it has improved parameters for disordered or flexible peptide regions.

References

-

Louis, J. M., et al. (1999). Autoprocessing of the HIV-1 protease precursor: sequential cleavage of the N-and C-terminal extensions.NIH / PubMed . Link

-

Pettit, S. C., et al. (1994).[2] The specificity of the HIV-1 protease.[3][4]Journal of Virology . Link

-

Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.Journal of Computational Chemistry . Link

-

Huang, J., et al. (2017). CHARMM36m: an improved force field for folded and intrinsically disordered proteins.Nature Methods . Link

-

Prlić, A., et al. (2025).[1] RCSB Protein Data Bank: biological macromolecular structures enabled by experimental data.Nucleic Acids Research .[2] Link (Reference for PDB 1KJF)

Sources

- 1. biorxiv.org [biorxiv.org]

- 2. academic.oup.com [academic.oup.com]

- 3. Fine-Tuning of Sequence Specificity by Near Attack Conformations in Enzyme-Catalyzed Peptide Hydrolysis | MDPI [mdpi.com]

- 4. Autoprocessing of the human immunodeficiency virus type 1 protease precursor expressed in Escherichia coli from a synthetic gene - PubMed [pubmed.ncbi.nlm.nih.gov]

Exploratory Screening of Ac-Thr-Leu-Asn-Phe-OH Bioactivity

A Technical Guide on HIV-1 Protease Dimerization Inhibition

Executive Summary

Ac-Thr-Leu-Asn-Phe-OH (Ac-TLNF-OH) is a tetrapeptide sequence corresponding to residues 96–99 of the HIV-1 Protease (PR) C-terminus.[1] Unlike conventional protease inhibitors that target the catalytic active site (e.g., saquinavir), Ac-TLNF-OH functions as a dimerization inhibitor .[2] It mimics the C-terminal interface strand, intercalating into the β-sheet region of the protease monomer, thereby shifting the equilibrium toward inactive monomers.

This guide details the technical framework for screening Ac-TLNF-OH and analogous "interface peptides." It prioritizes distinguishing interfacial inhibition from competitive active-site inhibition—a critical nuance in modern antiretroviral drug discovery.

Part 1: Mechanistic Grounding & Chemical Context[2]

1.1 The Target: HIV-1 Protease Dimerization

HIV-1 Protease is an obligate homodimer. Its activity relies on the formation of a "Fireman's Grip" structure where the N-terminus (Pro1-Ile3) and C-terminus (Thr96-Phe99) of one monomer interdigitate with the corresponding termini of the other.[2]

-

Mechanism: Ac-TLNF-OH competes with the native C-terminus of the HIV-1 PR monomer.

-

Outcome: By binding to the monomeric interface, it prevents the formation of the catalytic dimer, effectively "poisoning" the assembly process.[2]

-

Key Metric: The dissociation constant (

) of the dimer is increased in the presence of the inhibitor.[2]

1.2 Physicochemical Profile

| Property | Specification | Implication for Screening |

| Sequence | Ac-Thr-Leu-Asn-Phe-OH | C-terminal mimic; Acetylation protects N-term from exopeptidases. |

| MW | ~535.6 Da | Small molecule-like; amenable to standard LC-MS. |

| Solubility | Moderate (DMSO/Water) | Stock solutions (10-20 mM) should be prepared in 100% DMSO.[2] |

| Stability | Labile to non-specific proteases | Assay buffers must be free of contaminating proteases; use fresh aliquots.[2] |

Part 2: Screening Strategy & Protocols[2]

To validate Ac-TLNF-OH bioactivity, researchers must use a Kinetic FRET-based Assay specifically modified to detect time-dependent inhibition, a hallmark of dimerization inhibitors.

2.1 Primary Screen: Kinetic FRET Assay with Pre-Incubation

Standard IC50 assays often fail to detect dimerization inhibitors because the enzyme is already dimeric (active) when added.[2] The protocol must force a shift in equilibrium.[2]

Reagents:

-

Enzyme: Recombinant HIV-1 Protease (final conc. 20–50 nM).[2]

-

Substrate: Fluorogenic FRET substrate (e.g., RE(Edans)-SQNYPIVQK(Dabcyl)-R).[2]

-

Buffer: 50 mM Sodium Acetate, pH 5.0, 100 mM NaCl, 1 mM EDTA, 1 mM DTT.[2]

Protocol Workflow:

-

Preparation: Dilute HIV-1 PR to 2x concentration in assay buffer.

-

Inhibitor Addition: Add Ac-TLNF-OH (serial dilutions, e.g., 0.1 µM to 500 µM) to the enzyme.[2]

-

Critical Step - Pre-incubation: Incubate the Enzyme + Inhibitor mix for 15–60 minutes at 37°C.

-

Substrate Initiation: Add FRET substrate (at

concentration, typically 5–10 µM) to start the reaction.[2] -

Detection: Monitor fluorescence (Ex 340 nm / Em 490 nm) continuously for 20 minutes.

Data Analysis:

Calculate initial velocities (

-

Validation: If IC50 decreases significantly as pre-incubation time increases, the mechanism is likely dimerization inhibition.[2]

2.2 Secondary Validation: Cross-Linking Assay

To physically prove that Ac-TLNF-OH prevents dimerization, use chemical cross-linking.

-

Incubation: Incubate HIV-1 PR (1 µM) with Ac-TLNF-OH (100 µM) for 1 hour.

-

Cross-linking: Add glutaraldehyde (0.05%) or DSS (Disuccinimidyl suberate) for 5 minutes.[2]

-

Quenching: Stop reaction with Tris-HCl.

-

Readout: SDS-PAGE followed by Silver Staining or Western Blot.

-

Result: A shift in band intensity from 22 kDa (Dimer) to 11 kDa (Monomer) confirms the peptide disrupts the quaternary structure.[2]

-

Part 3: Visualization of Mechanism & Workflow[2]

Diagram 1: Mechanism of Action (Dimerization Inhibition)[2]

Caption: Ac-TLNF-OH binds the monomeric interface, shifting the equilibrium away from the active homodimer state.

Diagram 2: Screening Workflow Logic

Caption: Workflow emphasizing the pre-incubation step required to detect interface-acting peptides.

References

-

Zhang, Z.Y., et al. (1991).[2] "Dissociative inhibition of dimeric enzymes: kinetic analysis and application to HIV-1 protease." Biochemistry.

-

Babe, L.M., et al. (1992).[2][3] "Inhibition of HIV-1 protease activity by synthetic peptide analogues of the interface region." Protein Science.

-

Schramm, H.J., et al. (1999).[2][3][4][5][6] "Inhibition of HIV-1 protease by interface peptides."[7] Antiviral Research.

-

Darke, P.L., et al. (1994).[2] "Dissociation and association of the HIV-1 protease dimer: subunits, kinetics, and thermodynamics."[2] Biochemistry.

Sources

- 1. AC-THR-LEU-ASN-PHE-OH CAS#: 137372-00-0 [amp.chemicalbook.com]

- 2. PubChemLite - Ac-thr-leu-asn-phe[b(oh)2] (C24H38BN5O8) [pubchemlite.lcsb.uni.lu]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Ac-Thr-Leu-Asn-Phe-OH - [hongtide.com]

Methodological & Application

Solid-phase synthesis of Ac-Thr-Leu-Asn-Phe-OH

Application Note: High-Fidelity Solid-Phase Synthesis of Ac-Thr-Leu-Asn-Phe-OH via Fmoc Chemistry

Abstract & Scope

This application note details the optimized protocol for the solid-phase synthesis (SPPS) of the tetrapeptide Acetyl-Thr-Leu-Asn-Phe-OH . While a short sequence, this target presents specific chemical requirements—notably the C-terminal carboxylic acid, the Asparagine side-chain susceptibility, and the N-terminal acetylation. This guide utilizes a robust Fmoc/tBu strategy on Wang resin , prioritizing high crude purity and minimizing common side reactions such as aspartimide formation.

Strategic Planning & Chemical Logic

Before initiating synthesis, the choice of resin and protecting groups must be scientifically justified to ensure process integrity.

Resin Selection: The Wang Linker

For a C-terminal free acid (-OH ), Wang resin (4-alkoxybenzyl alcohol resin) is the industry standard.

-

Mechanism: The linker is acid-labile.[1][2][3] Upon treatment with 95% Trifluoroacetic Acid (TFA), the ester bond between the peptide and resin cleaves, yielding the carboxylic acid.

-

Why not Rink Amide? Rink Amide yields a C-terminal amide (-NH2), which would result in an incorrect molecule (Ac-TLNF-NH2).

-

Recommendation: Use pre-loaded Fmoc-Phe-Wang resin . Loading the first amino acid onto Wang resin manually requires symmetric anhydride activation and DMAP, which can induce racemization (enantiomerization) of the C-terminal Cysteine or Histidine (though less risky for Phenylalanine, pre-loaded is more reproducible).

Protecting Group Strategy (Orthogonality)

We utilize an orthogonal protection scheme where the N-terminus is base-labile (Fmoc) and side chains are acid-labile (tBu/Trt).[2]

| Residue | Protecting Group | Rationale |

| Thr | tBu (tert-butyl) | Protects the secondary hydroxyl (-OH) from acylation during coupling. Removed by TFA.[1][4][5][6][7] |

| Leu | None | Aliphatic side chain is unreactive under coupling conditions. |

| Asn | Trt (Trityl) | Critical: Protects the amide nitrogen.[4] Without Trt, the amide side chain can dehydrate to a nitrile or attack the backbone to form aspartimide byproducts. |

| Phe | None | Aromatic side chain is stable. |

Materials & Reagents

| Component | Reagent | Grade/Spec |

| Solid Support | Fmoc-Phe-Wang Resin | Loading: 0.4–0.8 mmol/g |

| Amino Acids | Fmoc-Asn(Trt)-OH, Fmoc-Leu-OH, Fmoc-Thr(tBu)-OH | >99% Purity, L-isomer |

| Coupling Agent | HBTU (or TBTU) | 0.45 M in DMF |

| Base | N,N-Diisopropylethylamine (DIPEA) | 2.0 M in NMP or DMF |

| Deprotection | 20% Piperidine | In DMF (v/v) |

| Capping (Acetylation) | Acetic Anhydride (Ac₂O) / Pyridine | 1:1:8 (Ac₂O:Pyridine:DMF) |

| Cleavage Cocktail | TFA / TIPS / H₂O | 95:2.5:2.5 (v/v/v) |

| Solvents | DMF (Wash), DCM (Swelling), Diethyl Ether (Precipitation) | ACS Grade or higher |

Experimental Protocol

Scale: 0.1 mmol (Example) Vessel: Polypropylene syringe with frit or glass reaction vessel.

Step 1: Resin Preparation[2][6][7][9][10][11]

-

Weigh Fmoc-Phe-Wang resin corresponding to 0.1 mmol (e.g., if loading is 0.5 mmol/g, use 200 mg).

-

Swell: Add 5 mL DCM (Dichloromethane) and shake gently for 30 minutes. DCM swells polystyrene beads better than DMF, exposing reactive sites.

-

Wash: Drain DCM and wash 3x with DMF (Dimethylformamide).[8]

Step 2: The Elongation Cycle (Repeat for Asn, Leu, Thr)

Perform the following loop for each amino acid, starting with Fmoc-Asn(Trt)-OH , then Fmoc-Leu-OH , then Fmoc-Thr(tBu)-OH .

A. Fmoc Deprotection

-

Add 20% Piperidine in DMF (5 mL).

-

Agitate for 3 minutes , then drain.

-

Add fresh 20% Piperidine in DMF (5 mL).

-

Agitate for 12 minutes . Note: The mechanism is a base-catalyzed beta-elimination of the fluorenyl ring.

-

Wash: Drain and wash resin 5x with DMF. Critical: Remove all piperidine traces; amine checks (chloranil/ninhydrin) can be performed here.

B. Activation & Coupling

-

Dissolve 4.0 equivalents (relative to resin loading) of the Fmoc-Amino Acid and 3.9 equivalents of HBTU in minimal DMF.

-

Add 8.0 equivalents of DIPEA . The solution may turn yellow. Activation time: < 2 minutes.

-

Transfer solution to the resin immediately.

-

Agitate for 45–60 minutes at room temperature.

-

Wash: Drain and wash resin 4x with DMF.[8]

Step 3: N-Terminal Acetylation (Final Capping)

Target: Convert H2N-Thr(tBu)-Leu-Asn(Trt)-Phe-Resin

-

Perform Step 2A (Deprotection) on the final Threonine residue to expose the N-terminal amine.

-

Wash 5x with DMF.[2]

-

Acetylation Cocktail: Prepare a solution of Acetic Anhydride (Ac₂O) / Pyridine / DMF (1:1:8) . Alternatively, use Ac₂O (10 eq) and DIPEA (20 eq) in DMF.

-

Add to resin and agitate for 20 minutes .

-

Kaiser Test (Optional): Should be negative (colorless beads), indicating no free amines remain.

-

Final Wash: Wash 3x DMF, then 3x DCM.[8] Dry resin under nitrogen flow.

Step 4: Cleavage & Global Deprotection

Target: Release peptide from resin and remove tBu/Trt groups.[4]

-

Prepare Cleavage Cocktail: 95% TFA, 2.5% TIPS (Triisopropylsilane), 2.5% H₂O.

-

Role of TIPS: Scavenges trityl and t-butyl carbocations to prevent them from re-alkylating the peptide (e.g., on the Phe ring).

-

-

Add cocktail to dry resin (approx. 10 mL per gram of resin).

-

Shake for 2.5 to 3 hours at room temperature.

-

Filter: Collect the filtrate (TFA solution) into a clean tube. Wash resin once with 1 mL TFA and combine.

Step 5: Isolation

-

Precipitate: Add the TFA filtrate dropwise into ice-cold Diethyl Ether (approx. 10x volume of TFA). The peptide will precipitate as a white solid.

-

Centrifuge: 3000 rpm for 5 mins; decant the ether.

-

Wash: Resuspend pellet in cold ether, vortex, centrifuge, and decant (repeat 2x).

-

Dry: Lyophilize the pellet from water/acetonitrile to obtain the crude powder.

Workflow Visualization

Caption: Figure 1. Solid-phase synthesis workflow for Ac-Thr-Leu-Asn-Phe-OH illustrating the iterative deprotection/coupling cycles and final acetylation.

Analytical Quality Control

| Parameter | Specification | Method |

| Identity (MS) | [M+H]+ = 536.6 Da (Theoretical) | ESI-MS or MALDI-TOF |

| Purity (HPLC) | > 95% | RP-HPLC (C18 Column, Gradient: 5-95% ACN in 0.1% TFA) |

| Appearance | White fluffy powder | Visual Inspection |

Note on Mass Spec:

-

Formula: C25H37N5O8

-

Monoisotopic Mass: 535.26

-

Expected [M+H]+: 536.27

-

If you see [M+H]+ = 494 : The Acetyl group is missing (42 Da difference). Check Step 3.

-

If you see [M+H]+ = 518 : Dehydration of Asn to nitrile (-18 Da). Indicates insufficient Trt protection or high temperature during cleavage.

References

-

Royal Society of Chemistry. (2014). A highly efficient in situ N-acetylation approach for solid phase synthesis.[9] Org.[4][6] Biomol. Chem., 12, 1879-1884.[9] Retrieved from [Link]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 4. luxembourg-bio.com [luxembourg-bio.com]

- 5. researchgate.net [researchgate.net]

- 6. peptide.com [peptide.com]

- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 8. rsc.org [rsc.org]

- 9. Acetylated Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

Ac-TLNF-OH peptide synthesis protocol for research

An Application Note for the Synthesis of Ac-TLNF-OH

Abstract

This guide provides a comprehensive, field-proven protocol for the synthesis of the acetylated tetrapeptide, Ac-Thr-Leu-Asn-Phe-OH (Ac-TLNF-OH). Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of steps to explain the underlying chemical principles and strategic decisions that ensure a successful synthesis. We detail the entire workflow, from resin selection to final product characterization, employing the robust and widely adopted Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy. All methodologies are supported by authoritative citations and include detailed protocols, quantitative data tables, and visual diagrams to ensure clarity, reproducibility, and scientific integrity.

Introduction: The Rationale for Fmoc-Based SPPS

Solid-Phase Peptide Synthesis (SPPS), a revolutionary technique pioneered by Bruce Merrifield, is the cornerstone of modern peptide research and development.[1] This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin. The key advantage of SPPS over traditional solution-phase synthesis lies in its efficiency; excess reagents and by-products are easily removed by simple filtration and washing, eliminating the need for complex purification after each coupling step.[2]

Our protocol utilizes the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) orthogonal protection strategy, the most common approach for research-scale synthesis.[1] In this strategy:

-

The Nα-amino group of the incoming amino acid is temporarily protected by the base-labile Fmoc group .[3]

-

Reactive amino acid side chains are protected by acid-labile groups, such as tert-butyl (tBu) and trityl (Trt) .[4][5]

-

The final cleavage of the peptide from the resin and the removal of all side-chain protecting groups occur simultaneously using a strong acid, typically trifluoroacetic acid (TFA).[6]

This orthogonality ensures that the side-chain protecting groups remain intact during the iterative removal of the Nα-Fmoc group, providing precise control over the peptide sequence assembly.[4]

Materials and Reagents

Successful synthesis is predicated on the quality of the starting materials. Ensure all solvents are of peptide synthesis grade (amine-free) and reagents are stored under appropriate conditions.

| Category | Reagent/Material | Rationale for Selection |

| Solid Support | Fmoc-Phe-Wang Resin | Wang resin is the standard choice for synthesizing peptides with a C-terminal carboxylic acid (-OH) using Fmoc chemistry.[7][8] Using pre-loaded resin simplifies the process and avoids potentially problematic on-resin esterification. |

| Amino Acids | Fmoc-Asn(Trt)-OH | The trityl (Trt) group on the asparagine side-chain amide prevents dehydration and side reactions during activation. It also significantly improves solubility compared to the unprotected Fmoc-Asn-OH.[5] |

| Fmoc-Leu-OH | Leucine has a non-reactive, aliphatic side chain and does not require protection. | |

| Fmoc-Thr(tBu)-OH | The tert-butyl (tBu) ether protects the hydroxyl group of threonine from undesired side reactions during coupling. It is readily cleaved by TFA.[4][9] | |

| Coupling Reagents | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | A highly efficient aminium-based coupling reagent that rapidly forms an active ester with the incoming amino acid, promoting fast and complete amide bond formation while minimizing racemization.[10][11] |

| DIPEA (N,N-Diisopropylethylamine) | A non-nucleophilic tertiary amine base used to activate the carboxylic acid of the incoming amino acid and neutralize the reaction mixture.[10][12] | |

| Deprotection Reagent | Piperidine | A secondary amine used as a 20% solution in DMF to effectively and rapidly cleave the base-labile Fmoc protecting group.[7] |

| N-Terminal Capping | Acetic Anhydride | A standard, highly reactive reagent for on-resin acetylation of the N-terminal amine.[13] |

| Cleavage Reagents | TFA (Trifluoroacetic acid) | A strong acid that cleaves the completed peptide from the Wang resin and removes all acid-labile side-chain protecting groups (Trt, tBu).[6][14] |

| H₂O (Water) & TIS (Triisopropylsilane) | Scavengers added to the TFA cocktail to trap the highly reactive carbocations (e.g., t-butyl, trityl cations) generated during cleavage, preventing re-attachment to sensitive residues.[6][15] | |

| Solvents | DMF (N,N-Dimethylformamide), DCM (Dichloromethane) | Polar aprotic solvents with excellent resin-swelling properties, crucial for ensuring accessibility of reactive sites.[3][16] |

| Precipitation/Wash | Cold Diethyl Ether | Used to precipitate the cleaved peptide from the acidic cleavage cocktail and to wash away residual scavengers and organic by-products.[17] |

Experimental Workflow and Protocols

The synthesis of Ac-TLNF-OH follows a logical progression of iterative chemical reactions on the solid support, culminating in cleavage, purification, and analysis.

Overall Synthesis Workflow

The diagram below outlines the complete workflow for the solid-phase synthesis of Ac-TLNF-OH.

Caption: Overall workflow for Ac-TLNF-OH synthesis.

Step-by-Step Synthesis Protocol (0.1 mmol Scale)

This protocol details the manual synthesis process. Automated synthesizers will follow the same chemical principles.

1. Resin Preparation (Swelling)

-

Place Fmoc-Phe-Wang resin (e.g., 0.6 mmol/g loading, ~167 mg for 0.1 mmol) into a fritted peptide synthesis vessel.

-

Add 5 mL of DMF and agitate gently for 30-60 minutes. This allows the polystyrene beads to swell, exposing the reactive sites within the polymer matrix.[3]

-

Drain the DMF via vacuum filtration.

2. First Deprotection

-

Add 5 mL of 20% piperidine in DMF to the swelled resin. Agitate for 3 minutes.

-

Drain the solution.

-

Add another 5 mL of 20% piperidine in DMF. Agitate for 10 minutes. The piperidine cleaves the Fmoc group, exposing the primary amine of Phenylalanine.

-

Drain and wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.

3. Coupling of Fmoc-Asn(Trt)-OH

-

Activation: In a separate vial, dissolve Fmoc-Asn(Trt)-OH (3 eq., 0.3 mmol, 179 mg) and HBTU (2.9 eq., 0.29 mmol, 110 mg) in 2 mL of DMF. Add DIPEA (6 eq., 0.6 mmol, 105 µL). Let the solution stand for ~2 minutes to pre-activate. The solution will typically turn yellowish.

-

Coupling: Add the activated amino acid solution to the resin. Agitate the mixture for 1-2 hours at room temperature.

-

Washing: Drain the coupling solution and wash the resin with DMF (5 x 5 mL) to remove excess reagents and by-products.

4. Subsequent Synthesis Cycles (Leu and Thr)

-

Repeat the deprotection (Step 2) and coupling (Step 3) steps for Fmoc-Leu-OH and then for Fmoc-Thr(tBu)-OH. Use the appropriate molar equivalents for each amino acid.

5. N-Terminal Acetylation (Capping)

-

After coupling the final amino acid (Fmoc-Thr(tBu)-OH), perform a final Fmoc deprotection (Step 2) to expose the N-terminal amine of Threonine.

-

Prepare a capping solution of 10% acetic anhydride and 1% DIPEA in DMF.

-

Add 5 mL of the capping solution to the resin and agitate for 30 minutes. This reaction acetylates the free N-terminal amine.[13][18]

-

Drain and wash the resin thoroughly with DMF (3 x 5 mL), followed by DCM (3 x 5 mL) to prepare for drying.

-

Dry the peptide-resin under high vacuum for at least 1 hour.

6. Cleavage and Deprotection

-

Prepare the cleavage cocktail: 95% TFA, 2.5% Water, 2.5% TIS . For 10 mL of cocktail, this is 9.5 mL TFA, 250 µL H₂O, and 250 µL TIS. Caution: TFA is highly corrosive. Handle in a fume hood with appropriate PPE.

-

Add the cleavage cocktail (~5-10 mL) to the dry peptide-resin in the reaction vessel.

-

Agitate gently at room temperature for 2-3 hours. During this time, the TFA will cleave the ester linkage to the Wang resin and remove the Trt and tBu side-chain protecting groups.[6]

-

Filter the solution, collecting the filtrate which contains the dissolved peptide, into a clean centrifuge tube.

-

Rinse the resin with a small amount of fresh TFA (~1-2 mL) and add this to the collected filtrate.

7. Peptide Precipitation and Isolation

-

Add the TFA filtrate dropwise to a larger centrifuge tube containing ~40 mL of ice-cold diethyl ether. A white precipitate (the crude peptide) should form immediately.

-

Centrifuge the mixture at ~3000 rpm for 10 minutes.

-

Carefully decant and discard the ether supernatant.

-

Wash the peptide pellet by adding another 30 mL of cold ether, vortexing briefly, and centrifuging again. Repeat this wash step twice more to remove residual scavengers.

-

After the final wash, dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

HBTU Coupling Mechanism

Understanding the mechanism of your chosen coupling reagent is key to troubleshooting and optimizing your synthesis. HBTU facilitates amide bond formation by first creating a highly reactive HOBt-ester intermediate.

Caption: Simplified mechanism of HBTU-mediated coupling.

The process begins with the deprotonation of the amino acid's carboxylic acid by DIPEA.[10] The resulting carboxylate attacks HBTU, forming a reactive O-acylisourea intermediate that rapidly rearranges to the more stable HOBt active ester. This ester is then susceptible to nucleophilic attack by the free amine of the resin-bound peptide, forming the desired peptide bond and releasing HOBt as a byproduct.[10][19]

Purification and Characterization

The crude peptide must be purified and its identity confirmed. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for both purification and analysis.[20][21]

Purification by Preparative RP-HPLC

-

Column: C18 stationary phase (e.g., 10 µm particle size, 250 x 22 mm).

-

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).

-

Protocol:

-

Dissolve the crude peptide in a minimal amount of Mobile Phase A (add a small amount of B if solubility is an issue).

-

Inject the solution onto the equilibrated column.

-

Elute the peptide using a linear gradient of Mobile Phase B. The hydrophobic peptide binds to the C18 column and is eluted as the concentration of the organic solvent (ACN) increases.[22]

-

Monitor the elution profile at ~220 nm and collect fractions corresponding to the main product peak.

-

Example Purification Gradient:

| Time (min) | % Mobile Phase B | Flow Rate (mL/min) |

| 0 | 10 | 10 |

| 5 | 10 | 10 |

| 45 | 70 | 10 |

| 50 | 95 | 10 |

| 55 | 10 | 10 |

Analysis and Characterization

-

Purity Analysis: Pool the pure fractions collected during preparative HPLC and analyze a small aliquot on an analytical RP-HPLC system (e.g., C18 column, 4.6 mm ID) using a faster gradient to confirm purity (>95% is typical for research grade).

-

Identity Confirmation: Analyze the purified peptide using mass spectrometry, typically with an electrospray ionization (ESI) source. ESI is a soft ionization technique that is ideal for analyzing peptides, often producing multiply charged ions from which the molecular weight can be accurately calculated.[23][24][25]

Expected Mass for Ac-TLNF-OH:

-

Formula: C₂₅H₃₇N₅O₇

-

Monoisotopic Mass: 519.2693 g/mol

-

Expected ESI-MS Ion (M+H)⁺: 520.2771 m/z

Conclusion

This application note provides a robust and well-rationalized protocol for the synthesis of the Ac-TLNF-OH peptide. By adhering to the principles of Fmoc/tBu solid-phase peptide synthesis, utilizing high-quality reagents, and following the detailed steps for synthesis, cleavage, and purification, researchers can confidently and reproducibly obtain high-purity target peptide for their scientific investigations.

References

-

Title: Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory Source: University of California, Irvine URL: [Link]

-

Title: Methods and protocols of modern solid phase peptide synthesis Source: SpringerLink URL: [Link]

-

Title: A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC Source: Advanced Materials Technology URL: [Link]

-

Title: Practical considerations in analysing biologically active peptides by Electrospray Ionisation (ESI) Mass Spectrometry Source: European Pharmaceutical Review URL: [Link]

-

Title: Peptide Purification by Reverse-Phase HPLC Source: Springer Nature Experiments URL: [Link]

-

Title: Fmoc-based solid-phase peptide synthesis Source: Bio-protocol URL: [Link]

-

Title: Analysis of peptide synthesis products by electrospray ionization mass spectrometry Source: Wiley Online Library URL: [Link]

-

Title: Fmoc-Asn(Trt)-OH Source: AAPPTec URL: [Link]

-

Title: HBTU, DIPEA Peptide Coupling Mechanism Source: YouTube URL: [Link]

-

Title: Acetylated Peptide Synthesis Source: CD Formulation URL: [Link]

-

Title: HPLC Analysis and Purification of Peptides Source: PMC - NCBI URL: [Link]

-

Title: HPLC of Peptides and Proteins Source: SpringerLink URL: [Link]

-

Title: Peptide Hand Synthesis Part 8: Cleaving Source: YouTube URL: [Link]

-

Title: HBTU - Wikipedia Source: Wikipedia URL: [Link]

-

Title: What is the ideal concentration of TFA to use at a chemical synthesis of peptides? Source: ResearchGate URL: [Link]

-

Title: Should My Peptide Be Acetylated? Source: LifeTein URL: [Link]

-

Title: SPPS Resin, Solid Phase Peptide Synthesis Source: Applied Polytech URL: [Link]

-

Title: How to choose the right resin functionality for solid phase peptide synthesis Source: Biotage URL: [Link]

Sources

- 1. chemistry.du.ac.in [chemistry.du.ac.in]

- 2. appliedpolytech.com [appliedpolytech.com]

- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. peptide.com [peptide.com]

- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 7. chem.uci.edu [chem.uci.edu]

- 8. biotage.com [biotage.com]

- 9. advancedchemtech.com [advancedchemtech.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]

- 12. m.youtube.com [m.youtube.com]

- 13. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 14. researchgate.net [researchgate.net]

- 15. youtube.com [youtube.com]

- 16. chempep.com [chempep.com]

- 17. bio-protocol.org [bio-protocol.org]

- 18. lifetein.com [lifetein.com]

- 19. HBTU - Wikipedia [en.wikipedia.org]

- 20. bachem.com [bachem.com]

- 21. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 22. renyi.hu [renyi.hu]

- 23. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 24. Analysis of peptide synthesis products by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

Ac-Thr-Leu-Asn-Phe-OH for use in enzyme inhibition assays

Application Note & Protocol

Ac-Thr-Leu-Asn-Phe-OH: A Specific Peptide Inhibitor for Characterizing Chymotrypsin Activity

Abstract

This document provides a comprehensive technical guide for utilizing the synthetic peptide, Ac-Thr-Leu-Asn-Phe-OH, as a competitive inhibitor in enzyme assays targeting α-chymotrypsin. Chymotrypsin, a key serine protease involved in digestion and other physiological processes, preferentially cleaves peptide bonds C-terminal to large hydrophobic amino acids.[1] The structure of Ac-Thr-Leu-Asn-Phe-OH, with Phenylalanine (Phe) at the P1 position, makes it an ideal candidate for specific binding to the chymotrypsin active site, acting as a competitive inhibitor.[1][2] This guide details the principles of the inhibition assay, provides a validated, step-by-step protocol for determining the half-maximal inhibitory concentration (IC₅₀), and offers insights into data analysis and interpretation. The methodologies described herein are tailored for researchers in drug discovery, enzymology, and biochemistry, ensuring robust and reproducible results.

Principle of the Assay: Competitive Inhibition

The assay quantifies chymotrypsin activity through the cleavage of a fluorogenic substrate, N-Succinyl-Leu-Leu-Val-Tyr-7-Amido-4-methylcoumarin (Suc-LLVY-AMC). Chymotrypsin cleaves the peptide bond C-terminal to the Tyrosine residue, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC) group.[3][4] The rate of increase in fluorescence (Excitation: ~380 nm, Emission: ~460 nm) is directly proportional to the enzyme's catalytic activity.[5]

Ac-Thr-Leu-Asn-Phe-OH acts as a competitive inhibitor. Its C-terminal phenylalanine residue mimics the preferred substrate recognition motif of chymotrypsin, allowing it to bind reversibly to the enzyme's hydrophobic S1 active site pocket.[1][6] By occupying the active site, the inhibitor prevents the substrate from binding, thereby reducing the rate of AMC release. By measuring the enzyme's activity across a range of inhibitor concentrations, a dose-response curve can be generated to determine the inhibitor's potency, typically expressed as the IC₅₀ value.[7][8]

Mechanism of Competitive Inhibition

Figure 1: Principle of Competitive Inhibition. The inhibitor (I) competes with the substrate (S) for the enzyme's (E) active site, preventing product formation.

Materials and Reagents

| Reagent | Recommended Supplier | Notes |

| α-Chymotrypsin (Bovine Pancreas, TPCK-treated) | Sigma-Aldrich, Worthington | TPCK treatment inhibits contaminating trypsin activity.[9] Store lyophilized powder at 2-8°C. |

| Ac-Thr-Leu-Asn-Phe-OH Inhibitor Peptide | Various Peptide Vendors | Purity >95% recommended. Store lyophilized at -20°C. |

| Suc-LLVY-AMC Fluorogenic Substrate | UBPBio, R&D Systems | Store lyophilized at -20°C, protected from light.[3] |

| Tris(hydroxymethyl)aminomethane (Tris) | Standard Lab Grade | For buffer preparation. |

| Calcium Chloride (CaCl₂) | Standard Lab Grade | Dihydrate form is common. Required for enzyme stability.[10] |

| Hydrochloric Acid (HCl) | Standard Lab Grade | For dissolving enzyme and adjusting buffer pH. |

| Dimethyl Sulfoxide (DMSO), Anhydrous | Standard Lab Grade | For dissolving substrate and inhibitor stocks. |

| 96-well Solid Black Polystyrene Microplates | Greiner, Corning | Opaque plates are essential for minimizing background in fluorescence assays. |

| Deionized (DI) Water (≥18 MΩ·cm) | In-house system | High-purity water is critical for all reagent preparations.[10] |

Reagent Preparation

Rationale: Proper reagent preparation is crucial for assay consistency. Chymotrypsin is unstable at neutral pH and should be kept in a dilute acidic solution until final dilution in assay buffer.[9][11] Substrates and inhibitors are often hydrophobic and require an organic solvent like DMSO for initial solubilization.

-

Assay Buffer (50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0):

-

Dissolve 6.06 g of Tris base and 2.94 g of CaCl₂ dihydrate in ~900 mL of DI water.

-

Adjust the pH to 8.0 at 25°C using concentrated HCl.

-

Bring the final volume to 1 L with DI water.

-

Filter sterilize (0.22 µm filter) and store at 4°C.

-

-

Enzyme Stock Solution (1 mg/mL):

-

Prepare a 1 mM HCl solution by diluting concentrated HCl in DI water.

-

Carefully weigh out the lyophilized α-Chymotrypsin and dissolve it in cold 1 mM HCl to a final concentration of 1 mg/mL.[12]

-

Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

-

-

Working Enzyme Solution (e.g., 2 µg/mL):

-

Immediately before use, dilute the Enzyme Stock Solution (1 mg/mL) to a final concentration of 2 µg/mL in Assay Buffer.

-

Note: The optimal final enzyme concentration (in-well) should be determined empirically by testing a range (e.g., 0.1-1.0 µg/mL) to find a concentration that yields a robust linear rate of substrate cleavage over 15-30 minutes.

-

-

Inhibitor Stock Solution (10 mM):

-

Dissolve Ac-Thr-Leu-Asn-Phe-OH in 100% DMSO to create a 10 mM stock solution.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot and store at -20°C.

-

-

Substrate Stock Solution (50 mM):

-

Dissolve Suc-LLVY-AMC in 100% DMSO to create a 50 mM stock solution.[3]

-

Vortex and gently warm (if necessary) to dissolve.

-

Aliquot and store at -20°C, protected from light.

-

Experimental Protocol: IC₅₀ Determination

This protocol is designed for a 96-well plate format with a final assay volume of 100 µL.

Plate Layout

A well-designed plate layout is essential for accurate results. Include controls for 100% activity (no inhibitor), 0% activity (no enzyme), and a serial dilution of the inhibitor.

| Well(s) | Type | [Inhibitor] | Enzyme | Substrate | Buffer/Vehicle |

| A1-A3 | 100% Activity (Max) | 0 (Vehicle) | + | + | + |

| B1-B3 | 0% Activity (Blank) | 0 (Vehicle) | - | + | + |

| C1-H3 | Inhibitor Test | Serial Dil. | + | + | + |

| A4-H12 | Available for other inhibitors or replicates |

Assay Workflow

Figure 2: Step-by-step workflow for the chymotrypsin inhibition assay.

Step-by-Step Procedure

-

Inhibitor Dilution:

-

Perform a serial dilution of the 10 mM Inhibitor Stock Solution (Ac-Thr-Leu-Asn-Phe-OH) in Assay Buffer. This is typically a 10-point, 1:3 dilution series. The highest concentration in the well might be 100 µM, so the top concentration in your dilution plate should be 200 µM (since it will be diluted 1:2 in the final volume).

-

Add 50 µL of each inhibitor dilution to the corresponding wells in the black 96-well plate.

-

For the "100% Activity" wells, add 50 µL of Assay Buffer containing the same percentage of DMSO as the highest inhibitor concentration (vehicle control).

-

-

Enzyme Addition:

-

Prepare a 2X working enzyme solution in Assay Buffer.

-

Add 50 µL of the 2X working enzyme solution to all wells except the "0% Activity (Blank)" wells.

-

To the "0% Activity (Blank)" wells, add 50 µL of Assay Buffer.

-

-

Pre-incubation:

-

Gently tap the plate to mix.

-

Incubate the plate at 25°C for 15-30 minutes.

-

Rationale: This step allows the inhibitor to bind to the enzyme and reach equilibrium before the reaction is initiated with the substrate.[13]

-

-

Reaction Initiation:

-

Prepare a 2X working substrate solution in Assay Buffer. The final concentration should be at or near the substrate's Kₘ for chymotrypsin (typically 50-200 µM for Suc-LLVY-AMC).[3]

-

Add 100 µL of the 2X working substrate solution to all wells to start the reaction.

-

Mix immediately by gentle shaking.

-

-

Kinetic Measurement:

-

Immediately place the plate in a fluorescence plate reader pre-set to 25°C.

-

Measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) every minute for 20-30 minutes.

-

Data Analysis and Interpretation

-

Calculate Reaction Rates:

-

For each well, plot fluorescence intensity vs. time.

-

Determine the slope of the initial linear portion of this curve. This slope represents the reaction rate (V), expressed in Relative Fluorescence Units (RFU) per minute.

-

-

Calculate Percent Inhibition:

-

Average the rates for the replicate wells (e.g., Vₘₐₓ for 100% activity, Vₑₗₐₙₖ for 0% activity).

-

For each inhibitor concentration ([I]), calculate the percent inhibition using the following formula: % Inhibition = [ 1 - ( ( V_inhibitor - V_blank ) / ( V_max - V_blank ) ) ] * 100

-

-

Determine IC₅₀ Value:

-

Plot % Inhibition (Y-axis) against the log of the inhibitor concentration (X-axis).

-

Fit the data to a non-linear regression model, typically a four-parameter logistic (sigmoidal dose-response) curve.[7][14]

-

The IC₅₀ is the concentration of the inhibitor that produces 50% inhibition, as interpolated from the fitted curve.[8]

-

Sample Data Table

| [Inhibitor] (µM) | log[Inhibitor] | Avg. Rate (RFU/min) | % Inhibition |

| 0 (Max Control) | - | 1500 | 0.0 |

| 0 (Blank) | - | 50 | - |

| 0.01 | -2.00 | 1450 | 3.4 |

| 0.03 | -1.52 | 1390 | 7.6 |

| 0.1 | -1.00 | 1250 | 17.2 |

| 0.3 | -0.52 | 950 | 37.9 |

| 1.0 | 0.00 | 780 | 50.3 |

| 3.0 | 0.48 | 450 | 72.4 |

| 10.0 | 1.00 | 210 | 89.0 |

| 30.0 | 1.48 | 100 | 96.6 |

| 100.0 | 2.00 | 60 | 99.3 |

From IC₅₀ to Kᵢ

The IC₅₀ value is dependent on experimental conditions, particularly the substrate concentration. To determine the inhibitor's intrinsic binding affinity (Kᵢ), the Cheng-Prusoff equation can be used for competitive inhibitors:[7][15]

Kᵢ = IC₅₀ / ( 1 + ( [S] / Kₘ ) )

Where:

-

Kᵢ is the inhibition constant.

-

IC₅₀ is the determined half-maximal inhibitory concentration.

-

[S] is the concentration of the substrate used in the assay.

-

Kₘ is the Michaelis-Menten constant of the substrate for the enzyme.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| High Blank Reading | Substrate degradation; Autohydrolysis; Contaminated buffer. | Prepare fresh substrate stock; Protect substrate from light; Use high-purity water and filtered buffers. |

| No or Low Enzyme Activity | Inactive enzyme; Incorrect buffer pH; Insufficient enzyme concentration. | Purchase new enzyme lot; Confirm buffer pH is 7.8-8.0; Perform an enzyme titration to find the optimal concentration. |

| Inconsistent Replicates | Pipetting errors; Incomplete mixing; Temperature fluctuations. | Calibrate pipettes; Ensure thorough mixing after each addition; Use a temperature-controlled plate reader. |

| No Inhibition Observed | Inhibitor concentration too low; Inhibitor degraded or insoluble. | Test a higher concentration range; Ensure inhibitor is fully dissolved in DMSO stock; Prepare fresh inhibitor dilutions. |

| Poor Curve Fit (Shallow/Flat) | Inhibitor concentration range is too narrow or not centered around the IC₅₀. | Widen the concentration range (e.g., from 1 nM to 100 µM); Perform a preliminary coarse dilution series to estimate the IC₅₀ before a definitive run. |

References

-

Wikipedia. (2024). Chymotrypsin. Retrieved from [Link]

-

Gráf, L., et al. (2003). Structure-oriented rational design of chymotrypsin inhibitor models. Protein Engineering, Design and Selection, 16(9), 659-666. Retrieved from [Link]

-

Leatherbarrow, R. J., & Salacinski, H. J. (1991). Design of a small peptide-based proteinase inhibitor by modeling the active-site region of barley chymotrypsin inhibitor 2. Biochemistry, 30(45), 10967-10971. Retrieved from [Link]

-

Gráf, L., et al. (2003). Structure-oriented rational design of chymotrypsin inhibitor models. Oxford Academic. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Protocol for enzyme assays. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 7.2: Chymotrypsin. Retrieved from [Link]

-

Leatherbarrow, R. J., & Salacinski, H. J. (1991). Design of a small peptide-based proteinase inhibitor by modeling the active-site region of barley chymotrypsin inhibitor 2. ACS Publications. Retrieved from [Link]

-

Davidson College. (n.d.). IC50 Determination. edX. Retrieved from [Link]

-

Georgakis, N., et al. (2020). Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. Methods in Molecular Biology. Retrieved from [Link]

-

Wikipedia. (2024). IC50. Retrieved from [Link]

-

UBPBio. (n.d.). Suc-Leu-Leu-Val-Tyr-AMC (Suc-LLVY-AMC). Retrieved from [Link]

-

Assay Genie. (n.d.). Chymotrypsin Activity Assay Kit (Fluorometric). Retrieved from [Link]

-

PatSnap Synapse. (2024). What are Chymotrypsin inhibitors and how do they work?. Retrieved from [Link]

Sources

- 1. Chymotrypsin - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. ubpbio.com [ubpbio.com]

- 4. resources.rndsystems.com [resources.rndsystems.com]

- 5. assaygenie.com [assaygenie.com]

- 6. What are Chymotrypsin inhibitors and how do they work? [synapse.patsnap.com]

- 7. courses.edx.org [courses.edx.org]

- 8. Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Chymotrypsin - Assay | Worthington Biochemical [worthington-biochem.com]

- 10. Procedure for Enzymatic Assay of α-Chymotrypsin (EC 3.4.21.1) [sigmaaldrich.com]

- 11. promega.com [promega.com]

- 12. rsc.org [rsc.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. IC50 - Wikipedia [en.wikipedia.org]

- 15. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]

Application Note: Mechanistic Profiling of HIV-1 Protease Dimerization Using Ac-Thr-Leu-Asn-Phe-OH (Ac-TLNF-OH)

Executive Summary

This application note details the utility of Ac-Thr-Leu-Asn-Phe-OH (Ac-TLNF-OH) as a structural probe and dissociative inhibitor in retroviral proteomics. Unlike conventional protease inhibitors (e.g., Saquinavir, Indinavir) that target the active catalytic site, Ac-TLNF-OH targets the dimerization interface of the HIV-1 Protease (HIV-1 PR).